molecular formula C22H27N3O4 B11457069 N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]-3,4,5-trimethoxybenzamide

N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]-3,4,5-trimethoxybenzamide

Cat. No.: B11457069
M. Wt: 397.5 g/mol
InChI Key: GQZANQKCCYNCPB-UHFFFAOYSA-N
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Description

N-[3-(1-ethyl-1H-1,3-benzodiazol-2-yl)propyl]-3,4,5-trimethoxybenzamide is a synthetic organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by the presence of a benzodiazole ring fused with a benzamide moiety, which imparts unique chemical and biological properties. Benzodiazole derivatives are known for their diverse pharmacological activities, making them valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-ethyl-1H-1,3-benzodiazol-2-yl)propyl]-3,4,5-trimethoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-ethyl-1H-1,3-benzodiazol-2-yl)propyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of halogen atoms or other substituents.

Scientific Research Applications

N-[3-(1-ethyl-1H-1,3-benzodiazol-2-yl)propyl]-3,4,5-trimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1-ethyl-1H-1,3-benzodiazol-2-yl)propyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring can bind to the active site of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]acetamide
  • N-[1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]aniline
  • N’-(1,3-benzothiazol-2-yl)-arylamides

Uniqueness

N-[3-(1-ethyl-1H-1,3-benzodiazol-2-yl)propyl]-3,4,5-trimethoxybenzamide is unique due to the presence of the trimethoxybenzamide moiety, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it valuable for various scientific research applications .

Properties

Molecular Formula

C22H27N3O4

Molecular Weight

397.5 g/mol

IUPAC Name

N-[3-(1-ethylbenzimidazol-2-yl)propyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C22H27N3O4/c1-5-25-17-10-7-6-9-16(17)24-20(25)11-8-12-23-22(26)15-13-18(27-2)21(29-4)19(14-15)28-3/h6-7,9-10,13-14H,5,8,11-12H2,1-4H3,(H,23,26)

InChI Key

GQZANQKCCYNCPB-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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